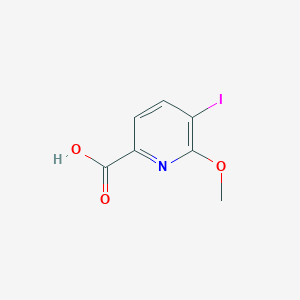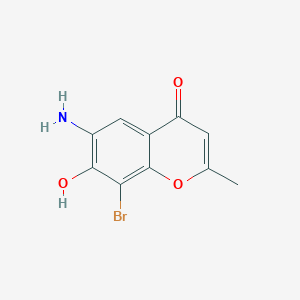
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of amino, bromo, and hydroxy functional groups in this compound enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 7-hydroxy-2-methyl-4H-chromen-4-one, followed by amination to introduce the amino group at the 6-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine for the amination step .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Ammonia, amines, halides.
Major Products Formed
Oxidation: Formation of 7-oxo-2-methyl-4H-chromen-4-one.
Reduction: Formation of 6-amino-7-hydroxy-2-methyl-4H-chromen-4-one.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues of enzymes, while the bromo group can participate in halogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-4-methyl-2H-chromen-2-one
- 6-Amino-4H-chromen-4-one
- 8-Bromo-7-hydroxy-2-methyl-4H-chromen-4-one
Uniqueness
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to the combination of amino, bromo, and hydroxy functional groups, which confer distinct reactivity and biological activity. This combination is not commonly found in other chromenone derivatives, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
41266-97-1 |
|---|---|
Molekularformel |
C10H8BrNO3 |
Molekulargewicht |
270.08 g/mol |
IUPAC-Name |
6-amino-8-bromo-7-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H8BrNO3/c1-4-2-7(13)5-3-6(12)9(14)8(11)10(5)15-4/h2-3,14H,12H2,1H3 |
InChI-Schlüssel |
SMEOMWWYALEKHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=CC(=C(C(=C2O1)Br)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


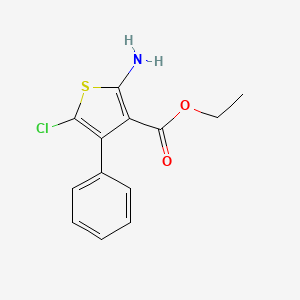
![6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)


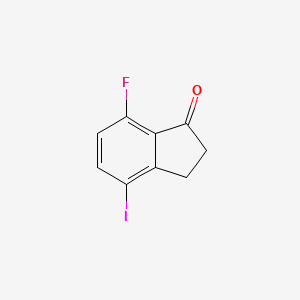
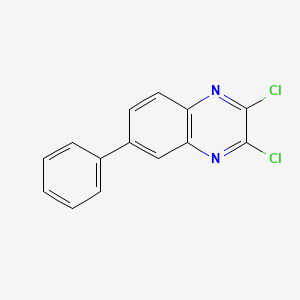
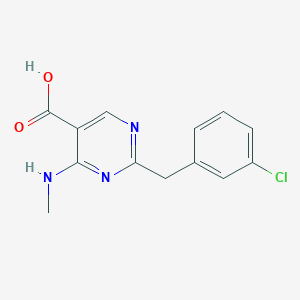

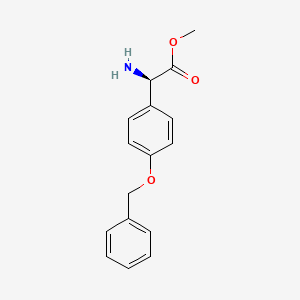
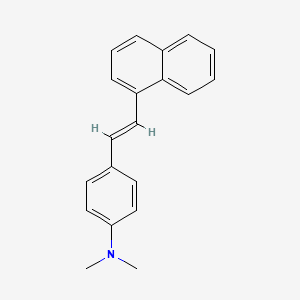
![2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL](/img/structure/B11846001.png)
![{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11846008.png)
